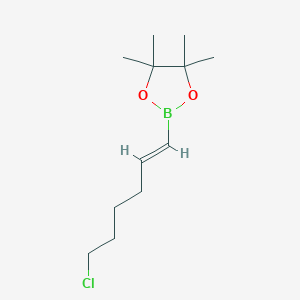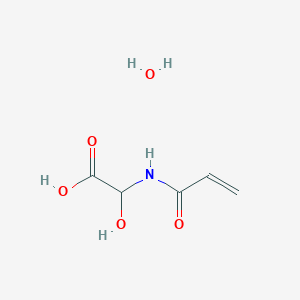
2-Acrylamido-2-hydroxyacetic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metal Ion Retention and Environmental Applications
2-Acrylamido-2-hydroxyacetic acid hydrate and its derivatives have been explored for their potential in environmental cleanup and metal ion retention. Research conducted by Rivas and Maureira (2008) on polymers derived from 2-acrylamido glycolic acid showed excellent metal ion binding properties, especially for divalent cations, highlighting their potential use in removing environmentally impacting metal ions from wastewater Rivas & Maureira, 2008.
Kinetic Hydrate Inhibitors
Singh and Suri (2020) reviewed the application of acrylamide derivatives, including 2-acrylamido-2-hydroxyacetic acid hydrate, as kinetic hydrate inhibitors in gas hydrates. These compounds, due to their structural features, can prevent the formation of gas hydrates, which is crucial for the safe transport of natural gas Singh & Suri, 2020.
Adsorption and Removal of Heavy Metals
İnam, Caykara, and Kantoğlu (2003) demonstrated the use of hydrogels based on acrylamide derivatives for the selective adsorption of heavy metals, such as uranium, in the presence of other metal ions. This selectivity makes them suitable for environmental remediation, particularly in water purification technologies İnam, Caykara, & Kantoğlu, 2003.
Enhanced Mechanical Properties of Hydrogels
Yu et al. (2020) reported on a strategy to transform weak hydrogels into extremely tough ones by incorporating metal coordination complexes. This research opens new avenues for the development of durable materials with potential applications in biomedical fields Yu et al., 2020.
Biomedical Applications
Martello et al. (2014) explored poly(amido-amine)-based hydrogels, which include structures derived from 2-acrylamido-2-hydroxyacetic acid, for their tailored mechanical properties and degradation rates suitable for tissue engineering. These hydrogels showed enhanced cellular adhesion, indicating their potential in biomedical applications Martello et al., 2014.
Selective Binding and Detection of Metal Ions
Li, Zhao, Teasdale, and John (2002) developed a hydrogel from copolymerizing 2-acrylamido-2-hydroxyacetic acid with acrylamide, demonstrating selective binding for copper and cadmium ions. This property can be utilized in the selective detection and removal of specific metal ions from solutions Li, Zhao, Teasdale, & John, 2002.
Safety And Hazards
Propriétés
IUPAC Name |
2-hydroxy-2-(prop-2-enoylamino)acetic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4.H2O/c1-2-3(7)6-4(8)5(9)10;/h2,4,8H,1H2,(H,6,7)(H,9,10);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWMQWFKXNJQJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C(=O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583474 |
Source


|
| Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acrylamido-2-hydroxyacetic acid hydrate | |
CAS RN |
199926-33-5 |
Source


|
| Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

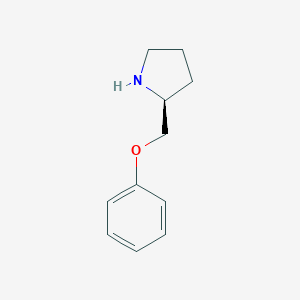
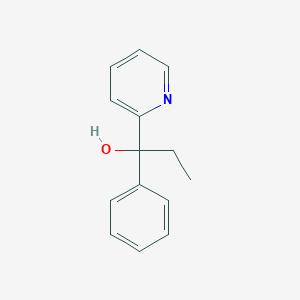
![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)

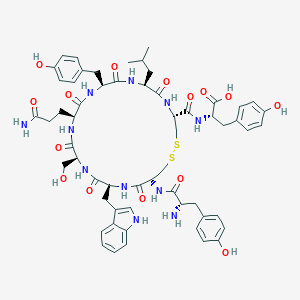
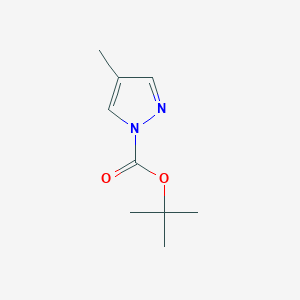
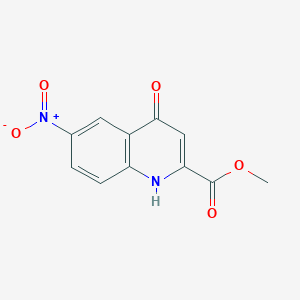
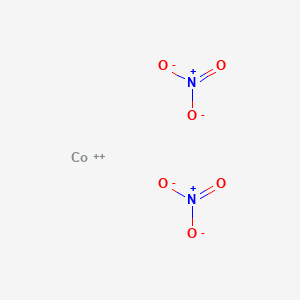

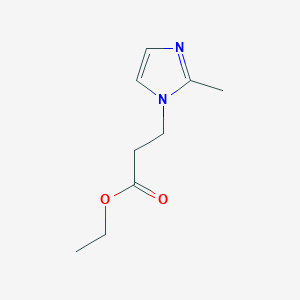

![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)
![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)
